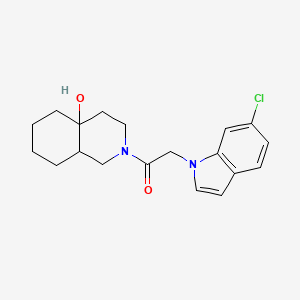
2-(6-chloro-1H-indol-1-yl)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(6-CHLORO-1H-INDOL-1-YL)ETHAN-1-ONE is a complex organic compound that features a unique combination of a decahydroisoquinoline moiety and an indole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(6-CHLORO-1H-INDOL-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Decahydroisoquinoline Moiety: This can be achieved through hydrogenation of isoquinoline derivatives under high pressure and temperature.
Introduction of the Hydroxy Group: Hydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate.
Synthesis of the Indole Group: The indole ring can be synthesized via Fischer indole synthesis or other cyclization methods.
Coupling of the Two Moieties: The final step involves coupling the decahydroisoquinoline and indole moieties through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(6-CHLORO-1H-INDOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like chromium trioxide or PCC.
Reduction: The compound can be reduced to remove the chlorine atom or to saturate the indole ring using hydrogenation.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or saturated products.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(6-CHLORO-1H-INDOL-1-YL)ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(6-BROMO-1H-INDOL-1-YL)ETHAN-1-ONE: Similar structure with a bromine atom instead of chlorine.
1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(6-METHYL-1H-INDOL-1-YL)ETHAN-1-ONE: Similar structure with a methyl group instead of chlorine.
Uniqueness
1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(6-CHLORO-1H-INDOL-1-YL)ETHAN-1-ONE is unique due to the presence of both a hydroxy group and a chlorine-substituted indole ring, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H23ClN2O2 |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-(6-chloroindol-1-yl)ethanone |
InChI |
InChI=1S/C19H23ClN2O2/c20-16-5-4-14-6-9-21(17(14)11-16)13-18(23)22-10-8-19(24)7-2-1-3-15(19)12-22/h4-6,9,11,15,24H,1-3,7-8,10,12-13H2 |
InChI Key |
LPXJLEIUBGIRMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCN(CC2C1)C(=O)CN3C=CC4=C3C=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-isobutyl-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11126212.png)
![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126221.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11126228.png)
![5-[(4-methoxyphenyl)amino]-2-{(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile](/img/structure/B11126229.png)
![4-{[1-[(2-Furylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino}benzoic acid](/img/structure/B11126233.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B11126236.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11126237.png)
![(5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-(4-methylphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11126239.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-isoleucine](/img/structure/B11126244.png)
![1-(2-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126256.png)
![methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11126265.png)
![prop-2-enyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11126272.png)
![6-hydroxy-7-phenyl-4-{[3-(trifluoromethyl)anilino]methyl}-2H-chromen-2-one](/img/structure/B11126280.png)
![(5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11126285.png)
